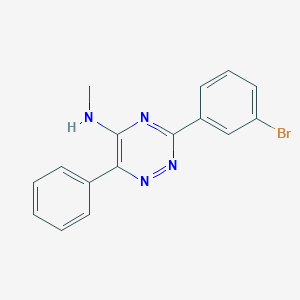![molecular formula C20H22N2O2 B259109 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide](/img/structure/B259109.png)
4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide, also known as TQ, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. TQ is a bicyclic compound that belongs to the class of quinolone derivatives. It has a unique chemical structure that makes it a promising candidate for various research studies.
Mécanisme D'action
The exact mechanism of action of 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide is not yet fully understood. However, studies suggest that it may act by inhibiting various signaling pathways and enzymes. This compound has been found to inhibit the NF-κB pathway, which is involved in inflammation and cancer progression. It has also been found to inhibit the activity of various enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been found to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been found to induce apoptosis in cancer cells, which leads to their death. It has been found to have a neuroprotective effect by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide has several advantages as a research compound. It is relatively easy to synthesize and has a unique chemical structure that makes it a promising candidate for various studies. However, there are also some limitations to its use. This compound is a highly reactive compound and can be difficult to handle. It also has poor solubility in water, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide. One area of interest is its potential use as a therapeutic agent for various diseases, such as cancer and inflammatory disorders. Further studies are needed to fully understand its mechanism of action and to optimize its therapeutic potential. Another area of interest is its potential use as a research tool for studying various signaling pathways and enzymes. This compound has already been used in several studies to investigate the role of NF-κB and COX-2 in various diseases. Further studies are needed to explore its potential as a research tool for other signaling pathways and enzymes.
Méthodes De Synthèse
The synthesis of 4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide involves the reaction of 2,3,5-trimethylpyrazine with ethyl acetoacetate in the presence of ammonium acetate. The reaction yields 4,7,7-trimethyl-3-oxo-2,3,4,7-tetrahydroquinoline, which is further reacted with bicyclo[2.2.1]hept-5-ene-2,3-dicarboxylic anhydride to obtain this compound.
Applications De Recherche Scientifique
4,7,7-trimethyl-3-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-1-carboxamide has been extensively studied for its potential therapeutic applications in various fields. It has been found to exhibit anti-inflammatory, anti-cancer, anti-microbial, anti-oxidant, and neuroprotective properties. This compound has been tested on various cancer cell lines and has shown promising results in inhibiting cancer cell growth. It has also been found to be effective against bacterial and fungal infections.
Propriétés
Formule moléculaire |
C20H22N2O2 |
|---|---|
Poids moléculaire |
322.4 g/mol |
Nom IUPAC |
1,7,7-trimethyl-2-oxo-N-quinolin-8-ylbicyclo[2.2.1]heptane-4-carboxamide |
InChI |
InChI=1S/C20H22N2O2/c1-18(2)19(3)9-10-20(18,12-15(19)23)17(24)22-14-8-4-6-13-7-5-11-21-16(13)14/h4-8,11H,9-10,12H2,1-3H3,(H,22,24) |
Clé InChI |
VJMCVXHADRXLPU-UHFFFAOYSA-N |
SMILES |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C |
SMILES canonique |
CC1(C2(CCC1(CC2=O)C(=O)NC3=CC=CC4=C3N=CC=C4)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1,5-Dimethyl-4-[(3-oxocyclohexen-1-yl)amino]-2-phenylpyrazol-3-one](/img/structure/B259026.png)
![4-(Furan-2-yl)-7-methyl-2,2-bis(trifluoromethyl)pyrido[1,2-a][1,3,5]triazine](/img/structure/B259029.png)
![Ethyl 3,3,3-trifluoro-2-(2-furoylamino)-2-[(3-methyl-2-pyridinyl)amino]propanoate](/img/structure/B259030.png)
![4-[6-(4-Methylphenyl)-3-phenyl-1,2,4-triazin-5-yl]thiomorpholine](/img/structure/B259032.png)
![2-[[6-(4-chlorophenyl)-3-(furan-2-yl)-1,2,4-triazin-5-yl]oxy]-N,N-dimethylethanamine](/img/structure/B259033.png)

![4-tert-butyl-N-[2-(2-chlorophenoxy)ethyl]benzamide](/img/structure/B259039.png)

![2-(4-Chlorophenyl)-3-[(4-ethoxyphenyl)sulfonyl]-1,3-thiazolidine](/img/structure/B259043.png)
![2-[(1,1-dioxido-1,2-benzothiazol-3-yl)oxy]-N,N-diethylethanamine](/img/structure/B259044.png)



